The compound is categorized under aliphatic amines and is often utilized in various chemical reactions and synthetic pathways. It has been studied for its applications in organic synthesis, medicinal chemistry, and material science.
The synthesis of 2-(Prop-2-en-1-yl)cyclopentan-1-amine can be accomplished through several methods:
The reaction conditions for these synthetic routes often involve controlling temperature, pressure, and concentration to optimize yield and purity. Industrial methods may employ continuous flow reactors and advanced purification techniques like chromatography for large-scale production.
The molecular structure of 2-(Prop-2-en-1-yl)cyclopentan-1-amine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | (1R,2R)-2-prop-2-enylcyclopentan-1-amine |
| InChI | InChI=1S/C8H15N/c1-2-4-7-5-3-6-8(7)9/h2,7-8H,1,3-6,9H2/t7-,8+/m0/s1 |
| Isomeric SMILES | C=CC[C@H]1CCC[C@H]1N |
| Canonical SMILES | C=CCC1CCCC1N |
The compound exhibits chirality due to the presence of stereocenters in the cyclopentane ring, influencing its reactivity and biological interactions.
2-(Prop-2-en-1-yl)cyclopentan-1-amine participates in various chemical reactions:
Reagents such as hydrogen peroxide for oxidation and palladium on carbon for reduction are commonly employed. The conditions for these reactions are typically optimized to maximize yield while minimizing by-products.
The mechanism of action for 2-(Prop-2-en-1-yl)cyclopentan-1-amine involves its interaction with biological targets such as enzymes or receptors. The structural features allow it to act as an inhibitor or activator within specific biochemical pathways. This interaction is crucial for its potential applications in medicinal chemistry, particularly in drug design.
The compound has several notable applications:
Systematic Nomenclature:The systematic name 2-(Prop-2-en-1-yl)cyclopentan-1-amine adheres strictly to IUPAC substitutive nomenclature principles:
Synonyms and Common Names:Table 1: Nomenclature Variants
| Name Type | Designation | Origin/Context |
|---|---|---|
| Preferred IUPAC Name | 2-(Prop-2-en-1-yl)cyclopentan-1-amine | Substitutive nomenclature |
| Common Alternative | N-Allylcyclopentanamine | Functional class nomenclature |
| Salt Form | N-(Prop-2-en-1-yl)cyclopentanamine hydrochloride | Commercial research compounds [4] [7] |
Molecular Formula & Structure:
Stereochemical Considerations:Chirality arises if substituents at C1 or C2 create asymmetric centers. Enantioselective synthesis may yield stereoisomers, though literature typically reports the racemate [6].
Synthesis of cyclopentylamine derivatives gained prominence in the mid-20th century with advances in ring-forming reactions (e.g., Dieckmann condensation) and reductive amination techniques. While no seminal publication explicitly credits the first isolation of this specific amine, its emergence parallels developments in two areas:
Commercial availability as a hydrochloride salt (CAS 1176911-28-6) after 2011 reflects its adoption as a building block in drug discovery [7].
Synthetic Versatility:Table 2: Key Reactivity and Applications
| Functional Group | Reactions | Application Examples |
|---|---|---|
| Secondary amine | Acylation, sulfonylation, reductive alkylation | Pharmacophore incorporation in bioactive molecules [4] [7] |
| Allyl double bond | Hydroboration, epoxidation, hydroamination | Cross-coupling; ring expansion to azepanes |
| Combined functionality | Ring-closing metathesis | Access to bicyclic amines |
Material Science Relevance:
Medicinal Chemistry Potential:
This compound exemplifies the strategic value of compact, bifunctional intermediates in addressing synthetic and applied chemistry challenges.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: